Neochlorogenic acid Neochlorogenic acid Trans-5-O-caffeoyl-D-quinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with the 5-hydroxy group of quinic acid. It has a role as a plant metabolite. It is a cyclitol carboxylic acid and a cinnamate ester. It is functionally related to a (-)-quinic acid and a trans-caffeic acid. It is a conjugate acid of a trans-5-O-caffeoyl-D-quinate.
Neochlorogenic acid is a natural product found in Camellia sinensis, Hydrastis canadensis, and other organisms with data available.
See also: Lonicera japonica flower (part of); Moringa oleifera leaf (part of); Stevia rebaudiuna Leaf (has part).
Brand Name: Vulcanchem
CAS No.: 906-33-2
VCID: VC21337947
InChI: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
SMILES:
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol

Neochlorogenic acid

CAS No.: 906-33-2

VCID: VC21337947

Molecular Formula: C16H18O9

Molecular Weight: 354.31 g/mol

* For research use only. Not for human or veterinary use.

Neochlorogenic acid - 906-33-2

Description

Neochlorogenic acid, a less-studied isomer of chlorogenic acid, is a phenolic compound found in various plants, including mulberry leaves and honeysuckle. It has been identified for its potential health benefits, including antioxidant, antifungal, anti-inflammatory, and anticarcinogenic effects . Despite its promising properties, neochlorogenic acid faces challenges due to its poor solubility in water and susceptibility to oxidation, which complicates its application in functional foods and nutraceuticals .

Biological Activities

Neochlorogenic acid has been studied for its various biological activities:

  • Antioxidant and Anti-inflammatory Effects: It possesses antioxidant properties, which help protect against oxidative stress and inflammation. This is crucial for preventing chronic diseases .

  • Anticarcinogenic Effects: Neochlorogenic acid enhances antitumor effects when combined with certain drugs, suggesting its potential in cancer treatment .

  • Lipid Metabolism: It modulates lipid metabolism by downregulating enzymes involved in fatty acid synthesis, which can help in managing conditions like nonalcoholic fatty liver disease (NAFLD) .

Research Findings

Recent studies have explored the effects of neochlorogenic acid on various biological systems:

Biological ActivityMechanismSource
AntioxidantReduces oxidative stress
Anti-inflammatoryUpregulates Nrf2/HO-1 pathway
AnticarcinogenicEnhances antitumor drug effects
Lipid Metabolism ModulationDownregulates SREBP1 and FASN

Challenges and Future Directions

Despite its promising health benefits, neochlorogenic acid faces challenges related to its solubility and stability. Encapsulation in cyclodextrins has been proposed as a method to enhance its solubility and protect it from oxidation, thereby facilitating its use in functional foods . Further research is needed to fully explore its potential applications and to develop effective delivery systems.

CAS No. 906-33-2
Product Name Neochlorogenic acid
Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
IUPAC Name (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
Standard InChIKey CWVRJTMFETXNAD-NXLLHMKUSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Canonical SMILES C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Synonyms 5'-O-caffeoylquinic acid
5-O-caffeoylquinic acid
neochlorogenic acid
PubChem Compound 5280633
Last Modified Aug 15 2023

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